Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate
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Overview
Description
Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate is a complex organic compound that features an indole moiety Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, in multicomponent reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various biological receptors, influencing cellular processes and pathways . This binding can lead to the modulation of enzyme activities, gene expression, and signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate stands out due to its unique combination of the indole moiety with a benzyl group and a dimethylbutanoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h5-13,15,20H,14H2,1-4H3,(H,24,26) |
InChI Key |
WKKVRVJYVBMPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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